molecular formula C7H12N4O2S B13535099 methyl S-(4-methyl-4H-1,2,4-triazol-3-yl)cysteinate

methyl S-(4-methyl-4H-1,2,4-triazol-3-yl)cysteinate

Cat. No.: B13535099
M. Wt: 216.26 g/mol
InChI Key: AAPNGXIOYRRZNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-[(4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Lacks the methyl group on the triazole ring.

    Ethyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoate: Contains an additional carbon in the alkyl chain.

Uniqueness

Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both an amino acid moiety and a triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

methyl 2-amino-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H12N4O2S/c1-11-4-9-10-7(11)14-3-5(8)6(12)13-2/h4-5H,3,8H2,1-2H3

InChI Key

AAPNGXIOYRRZNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(C(=O)OC)N

Origin of Product

United States

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